
Soticlestat
Vue d'ensemble
Description
Soticlestat, également connu sous le nom de TAK-935 ou OV-935, est un anticonvulsivant expérimental et un puissant inhibiteur de la cholestérol 24-hydroxylase (CH24H), une enzyme principalement exprimée dans le cerveau. Cette enzyme convertit le cholestérol en 24S-hydroxycholestérol, un processus crucial pour maintenir l'homéostasie du cholestérol dans le cerveau. This compound est étudié pour son potentiel à traiter divers troubles neurologiques, notamment le syndrome de Dravet, le syndrome de Lennox-Gastaut, la sclérose tubéreuse complexe, le syndrome dup15q et le déficit en CDKL5 .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du soticlestat implique la préparation de dérivés de 4-arylpyridine. Le processus commence par la conception de médicaments basée sur la structure de nouveaux dérivés de 4-arylpyridine, basée sur la structure co-cristalline aux rayons X d'un dérivé touché. L'optimisation de ces dérivés conduit à l'identification du composé (4-benzyl-4-hydroxypiperidin-1-yl)(2,4'-bipyridin-3-yl)méthanone, qui est le this compound .
Méthodes de production industrielle : Les méthodes de production industrielle du this compound ne sont pas décrites de manière approfondie dans la littérature disponible. La synthèse implique probablement des procédés de fabrication pharmaceutique standard, y compris la synthèse chimique à grande échelle, la purification et la formulation en une forme posologique orale.
Analyse Des Réactions Chimiques
Types de réactions : Le soticlestat subit principalement des réactions d'inhibition, ciblant spécifiquement l'enzyme cholestérol 24-hydroxylase. Cette inhibition réduit la conversion du cholestérol en 24S-hydroxycholestérol .
Réactifs et conditions usuelles : La synthèse du this compound implique des réactifs tels que des dérivés de 4-arylpyridine et divers catalyseurs utilisés dans le processus d'optimisation. Les conditions réactionnelles comprennent généralement des températures contrôlées et des solvants spécifiques pour assurer les transformations chimiques souhaitées .
Principaux produits formés : Le principal produit formé lors de la synthèse du this compound est la (4-benzyl-4-hydroxypiperidin-1-yl)(2,4'-bipyridin-3-yl)méthanone. Ce composé est ensuite formulé en une forme posologique orale pour une utilisation clinique .
Applications de la recherche scientifique
Le this compound a montré un potentiel significatif dans la recherche scientifique, en particulier dans le domaine de la neurologie. Il est étudié pour sa capacité à réduire la fréquence des crises chez les patients atteints du syndrome de Dravet et du syndrome de Lennox-Gastaut. De plus, le this compound peut avoir des propriétés neuroprotectrices et anti-inflammatoires via la modulation des cellules gliales . La recherche a également indiqué son potentiel dans le traitement d'autres troubles neurologiques tels que la sclérose tubéreuse complexe, le syndrome dup15q et le déficit en CDKL5 .
Mécanisme d'action
Le this compound agit en inhibant la cholestérol 24-hydroxylase (CH24H), une enzyme qui convertit le cholestérol en 24S-hydroxycholestérol dans le cerveau. En réduisant les niveaux de 24S-hydroxycholestérol, le this compound diminue la signalisation glutamatergique, ce qui réduit à son tour la susceptibilité aux crises et améliore le contrôle des crises. Cette inhibition a également des effets neuroprotecteurs et anti-inflammatoires potentiels par la modulation des cellules gliales .
Applications De Recherche Scientifique
Soticlestat has shown significant potential in scientific research, particularly in the field of neurology. It is being investigated for its ability to reduce seizure frequency in patients with Dravet syndrome and Lennox-Gastaut syndrome. Additionally, this compound may have neuroprotective and anti-inflammatory properties via glial cell modulation . Research has also indicated its potential in treating other neurological disorders such as tuberous sclerosis complex, dup15q syndrome, and CDKL5 deficiency disorder .
Mécanisme D'action
Soticlestat functions by inhibiting cholesterol 24-hydroxylase (CH24H), an enzyme that converts cholesterol to 24S-hydroxycholesterol in the brain. By reducing the levels of 24S-hydroxycholesterol, this compound decreases glutamatergic signaling, which in turn reduces seizure susceptibility and improves seizure control. This inhibition also has potential neuroprotective and anti-inflammatory effects through the modulation of glial cells .
Comparaison Avec Des Composés Similaires
Le soticlestat est unique par son inhibition spécifique de la cholestérol 24-hydroxylase. Des composés similaires comprennent d'autres inhibiteurs des enzymes du cytochrome P450, tels que ceux ciblant différentes isoformes de la famille des enzymes. la sélectivité du this compound pour la CH24H et ses applications thérapeutiques potentielles dans le traitement des troubles neurologiques le distinguent des autres composés .
Liste des composés similaires :- Inhibiteurs des enzymes du cytochrome P450
- Autres médicaments anticonvulsivants ciblant différentes voies
- Agents neuroprotecteurs avec différents mécanismes d'action
Propriétés
IUPAC Name |
(4-benzyl-4-hydroxypiperidin-1-yl)-(2-pyridin-4-ylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(20-7-4-12-25-21(20)19-8-13-24-14-9-19)26-15-10-23(28,11-16-26)17-18-5-2-1-3-6-18/h1-9,12-14,28H,10-11,15-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUZMIUSBMCVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=C(N=CC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429505-03-2 | |
| Record name | Soticlestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429505032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Soticlestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SOTICLESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1766MU795L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide](/img/structure/B610843.png)
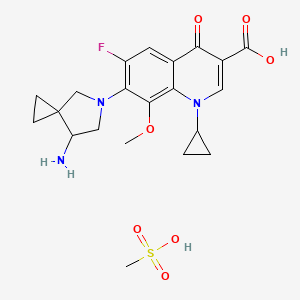

![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)

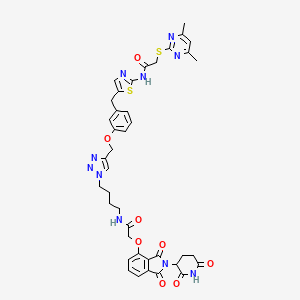
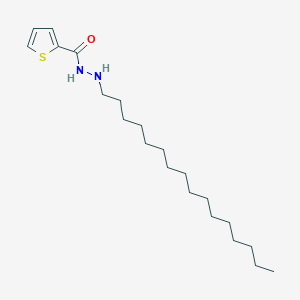

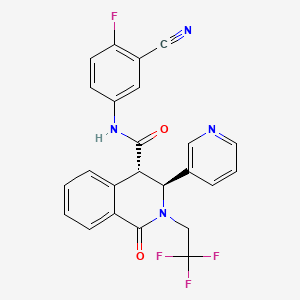

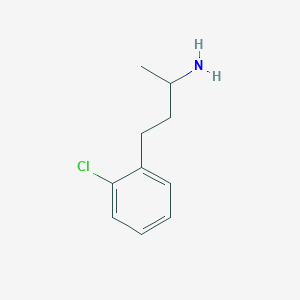
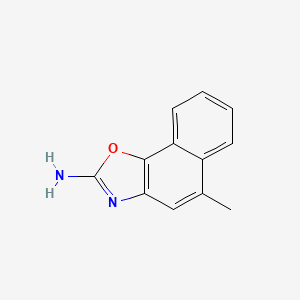
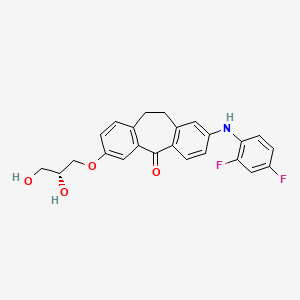
![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)
